Cas no 2411272-12-1 (N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)

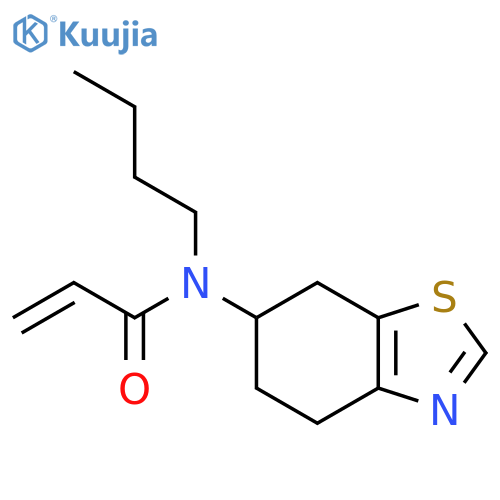

2411272-12-1 structure

商品名:N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide

N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide

- EN300-26609351

- 2411272-12-1

-

- インチ: 1S/C14H20N2OS/c1-3-5-8-16(14(17)4-2)11-6-7-12-13(9-11)18-10-15-12/h4,10-11H,2-3,5-9H2,1H3

- InChIKey: QYVJXCZHLQAQNC-UHFFFAOYSA-N

- ほほえんだ: S1C=NC2=C1CC(CC2)N(C(C=C)=O)CCCC

計算された属性

- せいみつぶんしりょう: 264.12963444g/mol

- どういたいしつりょう: 264.12963444g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 61.4Ų

N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26609351-0.05g |

N-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide |

2411272-12-1 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2411272-12-1 (N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide) 関連製品

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量